molecular formula C22H18N2O5 B2860539 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid CAS No. 2091858-74-9

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid

Cat. No. B2860539
CAS RN: 2091858-74-9
M. Wt: 390.395
InChI Key: PAXCBNILDDPMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.395. The purity is usually 95%.
BenchChem offers high-quality 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthetic Approaches

One of the primary scientific research applications of derivatives similar to the requested compound involves understanding their structural characteristics and synthetic pathways. For example, the study of reactive intermediates in peptide synthesis, such as 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids, reveals insights into the structural geometry of oxazolone rings and their bond characteristics, which are crucial for peptide bonding and synthesis. These findings provide a foundation for exploring the synthesis and applications of related compounds, including the one (Crisma et al., 1997).

Photophysical Properties and Applications

The exploration of photophysical properties is another significant area of research. Studies have shown that related compounds exhibit fluorescence, which is crucial for developing new materials with potential applications in organic electronics and fluorescent sensors. This research area focuses on understanding the mechanisms behind fluorescence and how structural variations influence these properties (Shi et al., 2016).

Antimicrobial and Antiallergic Properties

Some derivatives have been investigated for their antimicrobial and antiallergic activities. The structural features of these compounds, such as the presence of specific functional groups, contribute to their biological activities, offering insights into the development of new therapeutic agents (Bayrak et al., 2009).

Potential as Liquid Scintillators

The compound and its derivatives have been studied for their potential use as liquid scintillators, which are crucial for detecting radiation. This application is particularly relevant in nuclear physics and radiation safety, where the ability to efficiently detect and measure radiation is essential (Barnett et al., 1960).

Catalytic and Synthetic Applications

Another application involves catalytic processes, where such compounds participate in reactions leading to the synthesis of heterocyclic structures, which are widely used in pharmaceuticals and materials science. The specific functional groups and structural motifs present in these compounds can catalyze a variety of chemical reactions, demonstrating their versatility in synthetic chemistry (Neely & Rovis, 2014).

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-21(26)20-17-11-24(10-9-19(17)29-23-20)22(27)28-12-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXCBNILDDPMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid

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